N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyano and fluorophenyl group, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyano and Fluorophenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide and fluorobenzene derivatives.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide, fluorobenzene derivatives, and cyclopropanesulfonyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The cyano and fluorophenyl groups are likely to play a crucial role in binding to these targets, potentially affecting signaling pathways and enzymatic activities. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
Uniqueness
N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide stands out due to its unique combination of a cyano group and a fluorophenyl group, which may confer distinct pharmacological properties compared to other similar compounds. Its specific structural features make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H20FN3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-[(4-cyano-2-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H20FN3O2S/c17-16-9-12(10-18)1-2-13(16)11-20-7-5-14(6-8-20)19-23(21,22)15-3-4-15/h1-2,9,14-15,19H,3-8,11H2 |
InChI Key |
BATGXOXKVGMVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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